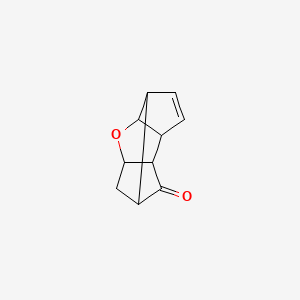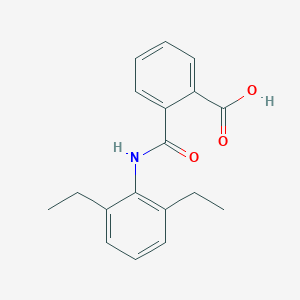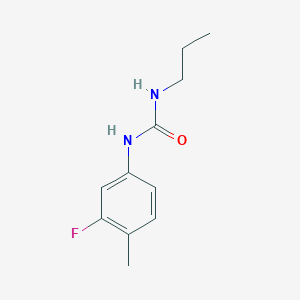
N-(3-fluoro-4-methylphenyl)-N'-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-N’-propylurea: is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and a propylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-methylphenyl)-N’-propylurea typically involves the reaction of 3-fluoro-4-methylaniline with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:
3-fluoro-4-methylaniline+propyl isocyanate→N-(3-fluoro-4-methylphenyl)-N’-propylurea
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-fluoro-4-methylphenyl)-N’-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-fluoro-4-methylphenyl)-N’-propylurea is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of fluoro-substituted phenyl compounds on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: The compound’s potential medicinal properties are of interest. Researchers may investigate its effects on specific biological pathways and its potential as a therapeutic agent.
Industry: In the industrial sector, N-(3-fluoro-4-methylphenyl)-N’-propylurea can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-(3-fluoro-4-methylphenyl)-N’-propylurea involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring and the urea moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-(3-fluoro-4-methylphenyl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
N-(3-fluoro-4-methylphenyl)-N-methylurea: Similar structure with a methyl group instead of a propyl group.
Uniqueness: N-(3-fluoro-4-methylphenyl)-N’-propylurea is unique due to the presence of both the fluoro-substituted phenyl ring and the propylurea moiety
Eigenschaften
CAS-Nummer |
198879-89-9 |
|---|---|
Molekularformel |
C11H15FN2O |
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
1-(3-fluoro-4-methylphenyl)-3-propylurea |
InChI |
InChI=1S/C11H15FN2O/c1-3-6-13-11(15)14-9-5-4-8(2)10(12)7-9/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15) |
InChI-Schlüssel |
IGNCHLNFZGGJNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)NC1=CC(=C(C=C1)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B15075218.png)
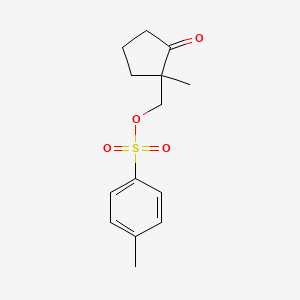


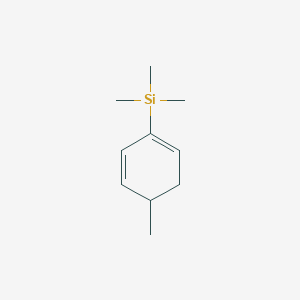
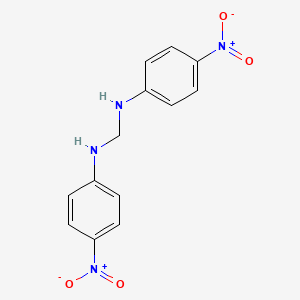
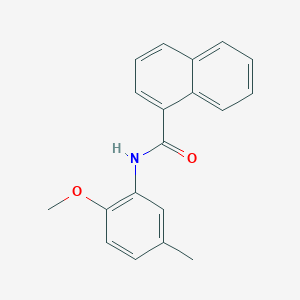


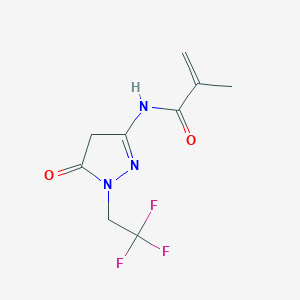
![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)
